2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to yield 5-amino-1,3,4-thiadiazole-2-thiol.
Acylation: The thiol group of the thiadiazole is then acylated using 2-chloroacetyl chloride to form 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide.
N-Benzylation: The final step involves the N-benzylation of the acetamide derivative using benzyl chloride in the presence of a base such as potassium carbonate to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which is important for treating infections caused by Helicobacter pylori.
Biological Research: The compound’s ability to inhibit enzymes makes it a valuable tool for studying enzyme mechanisms and interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for reducing the survival of Helicobacter pylori in the stomach .
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds share a similar thiadiazole core and have been studied for their urease inhibitory activity.
1,3,4-thiadiazole derivatives: These compounds have a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit urease with high potency makes it a promising candidate for further research and development .
Properties
CAS No. |
914349-70-5 |
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Molecular Formula |
C17H16N4OS2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide |
InChI |
InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-14(13-9-5-2-6-10-13)15(22)19-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,18,20)(H,19,22) |
InChI Key |
ZCEGUJBUWOCAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=NN=C(S3)N |
Origin of Product |
United States |
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